molecular formula C24H25ClN4O3S B308021 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

Cat. No. B308021
M. Wt: 485 g/mol
InChI Key: VONYCGSABMWFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives and possesses unique chemical properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and neuroprotection. Specifically, this compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. It has been shown to possess potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological diseases. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is its potent therapeutic activity in various diseases. Additionally, this compound exhibits good solubility and stability, making it suitable for drug development. However, one of the major limitations of this compound is its complex chemical structure, which makes its synthesis challenging. Additionally, further studies are required to fully understand the pharmacokinetics and toxicity of this compound.

Future Directions

Several future directions can be explored for the development of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether. Firstly, further studies are required to fully understand the mechanism of action of this compound. Secondly, the pharmacokinetics and toxicity of this compound need to be thoroughly investigated to determine its safety and efficacy in vivo. Additionally, the development of novel analogs of this compound with improved pharmacological properties can be explored. Finally, the therapeutic potential of this compound in combination with other drugs can be explored to enhance its efficacy in various diseases.

Synthesis Methods

The synthesis of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether involves the reaction of 4-chlorophenyl methyl ether with 7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

The unique chemical properties of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether make it a promising candidate for drug development. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological diseases.

properties

Molecular Formula

C24H25ClN4O3S

Molecular Weight

485 g/mol

IUPAC Name

1-[6-(5-chloro-2-methoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H25ClN4O3S/c1-4-5-8-13-33-24-26-22-21(27-28-24)17-9-6-7-10-19(17)29(15(2)30)23(32-22)18-14-16(25)11-12-20(18)31-3/h6-7,9-12,14,23H,4-5,8,13H2,1-3H3

InChI Key

VONYCGSABMWFPG-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

Origin of Product

United States

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